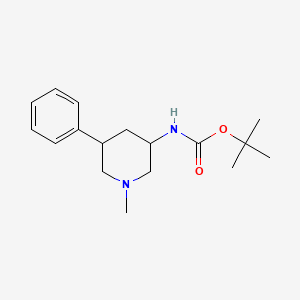

tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate

Description

Properties

Molecular Formula |

C17H26N2O2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

tert-butyl N-(1-methyl-5-phenylpiperidin-3-yl)carbamate |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-14(11-19(4)12-15)13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,18,20) |

InChI Key |

WGHBYQBNWQRUQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CN(C1)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically proceeds via the functionalization of a piperidine core, followed by carbamate formation using tert-butyl protecting groups. Key steps include:

- Introduction of methyl and phenyl substituents on the piperidine ring.

- Protection of the amine functionality as a tert-butyl carbamate (Boc group).

- Use of inert atmosphere to prevent moisture interference.

- Control of temperature and reaction time to optimize yield.

Specific Reaction Conditions and Procedures

Based on available data for related tert-butyl carbamate derivatives and analogous piperidine compounds, the following conditions are commonly employed:

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methylation of piperidine nitrogen | Use of methylating agents under inert atmosphere | Variable | Ensures N-methyl substitution |

| 2 | Phenyl substitution at C-5 position | Phenylation via electrophilic aromatic substitution or cross-coupling | Variable | Phenyl group introduction |

| 3 | Carbamate formation | Reaction with di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine) | High | Protects amine as Boc-carbamate |

| 4 | Purification | Chromatographic techniques (e.g., reverse phase flash chromatography) | - | Ensures high purity |

Example Synthetic Procedure (Inferred from Related Compounds)

- A piperidine derivative bearing the methyl and phenyl groups is dissolved in anhydrous solvent (e.g., dichloromethane or DMF).

- Under nitrogen atmosphere, triethylamine is added as a base.

- Di-tert-butyl dicarbonate is added dropwise at 0°C to room temperature.

- The reaction mixture is stirred for several hours (commonly 16–24 h) at room temperature.

- The reaction progress is monitored by TLC or LCMS.

- Upon completion, the mixture is quenched with water, extracted, and the organic layer dried.

- Purification by silica gel or reverse phase chromatography yields the tert-butyl carbamate product.

Reaction Optimization Parameters

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 0 to 25 °C | Lower temperatures reduce side reactions |

| Reaction Time | 12–24 hours | Sufficient for complete conversion |

| Solvent | Dichloromethane, DMF, or isopropyl alcohol | Solvent polarity affects solubility and reaction rate |

| Base | Triethylamine or DIPEA | Neutralizes acid by-products, promotes carbamate formation |

Analytical Data and Characterization

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm substitution patterns and Boc protection.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight (~290.4 g/mol).

- Chromatography: Purity assessed by HPLC or LCMS.

- Melting Point: Physical property to confirm identity.

Summary Table of Preparation Methods and Yields

| Preparation Step | Reagents | Conditions | Yield (%) | Reference Notes |

|---|---|---|---|---|

| Methylation of piperidine nitrogen | Methyl iodide or equivalent | Inert atmosphere, room temp | Not explicitly reported | Standard methylation |

| Phenyl substitution | Phenylboronic acid or phenyl halide | Palladium-catalyzed coupling or electrophilic substitution | Not explicitly reported | Requires catalyst |

| Boc protection | Di-tert-butyl dicarbonate, triethylamine | 0–25 °C, 12–24 h | High (typically >80%) | Common carbamate formation |

| Purification | Reverse phase flash chromatography | Gradient elution with acetonitrile/water | - | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed:

Oxidation: N-oxides of the piperidine ring.

Reduction: Primary or secondary amines.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate, also known as N-Boc-1-methyl-5-phenylpiperidin-3-amine, is a chemical compound with the molecular formula and a molecular weight of 290.4 . It has applications in scientific research, particularly in the synthesis of pharmaceutical compounds .

Synthesis of Pyrimidine Derivatives

This compound is used in the synthesis of pyrimidine derivatives . Specifically, it is involved in creating compounds with various R3 substituents, such as dimethylamine, morpholine, or (R/S)-3-hydroxypyrrolidine . Combining cyclopropylmethylamide (R1) and (R/S)-3-phenylpiperidine (R2) with different R3 substituents yields compounds like 1 and 101–107 . Compound 1, in particular, which combines (S)-3-phenylpiperidine with (S)-3-hydroxypyrrolidine, has shown significant potency .

TLR7 Antagonists and Lupus Treatment

Certain quinoline compounds, including this compound derivatives, are being explored as Toll-like receptor 7 (TLR7) antagonists . TLR7 antagonism is relevant in treating lupus, including systemic lupus erythematosus, cutaneous lupus, neuropsychiatric lupus, fetal heart block, and antiphospholipid syndrome . In vitro, the activity against a HEK cell line stably expressing human TLR7 is assessed, along with 1H NMR data and mass spectrometry data . Studies involving compounds like ER-899742 have been conducted using the Pristane: DBA/1 strain lupus disease model, where female DBA/1 mice were given intraperitoneal injections of pristane or PBS .

Magnetic Resonance Imaging (MRI)

Mechanism of Action

The mechanism of action of tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is distinguished from related carbamates by its unique substitution pattern on the piperidine ring. Below is a comparative analysis with structurally similar derivatives:

Key Observations :

- Core Heterocycle : Piperidine derivatives (e.g., the target compound and ) exhibit conformational flexibility, whereas pyridine analogs () have planar, aromatic rings.

- Substituent Effects : The phenyl group in the target compound introduces significant hydrophobicity compared to methoxy or pivalamido groups in pyridine derivatives.

- Stereochemistry : Piperidine carbamates like highlight the role of stereochemistry in hydrogen-bonding networks and crystallinity .

Physicochemical Properties

- Hydrogen Bonding: The Boc group in the target compound may participate in weak hydrogen bonds (C=O as acceptor), but lacks strong donors like -OH or -NH₂ (cf. hydroxylated piperidines in ).

- Solubility : Pyridine derivatives with polar substituents (e.g., methoxy ) likely exhibit higher aqueous solubility than the phenyl-substituted target compound.

- Thermal Stability : tert-Butyl groups generally enhance thermal stability, as seen in analogs like and .

Biological Activity

tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate, also known as N-Boc-1-methyl-5-phenylpiperidin-3-amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H22N2O2

- Molecular Weight : 250.34 g/mol

- CAS Number : 1547310-96-2

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly enzymes and receptors. The carbamate moiety allows for covalent interactions with active site residues, which can lead to inhibition or modulation of enzyme activity. The piperidine structure contributes to the compound's stability and binding affinity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting acetylcholinesterase, an enzyme critical for neurotransmitter regulation.

- Receptor Modulation : Preliminary studies suggest that it may act as a modulator for certain receptors, including cannabinoid receptors, which are implicated in various physiological processes such as appetite regulation and pain management.

- Antimicrobial Activity : Some studies have indicated that derivatives of this compound possess antimicrobial properties, making them candidates for further development in treating infections.

Case Studies

- Acetylcholinesterase Inhibition : A study demonstrated that this compound effectively inhibits acetylcholinesterase with an IC50 value indicating moderate potency. This inhibition could have implications for treating conditions like Alzheimer's disease where cholinergic signaling is disrupted.

- Cannabinoid Receptor Interaction : In vitro assays showed that the compound interacts with cannabinoid receptors, exhibiting selectivity towards CB1 over CB2 receptors. This selectivity is crucial for developing therapeutics aimed at conditions such as obesity and anxiety without the psychoactive effects associated with CB1 activation.

Comparative Analysis Table

| Property | This compound | Other Piperidine Derivatives |

|---|---|---|

| Molecular Weight | 250.34 g/mol | Varies |

| Enzyme Inhibition (IC50) | Moderate potency against acetylcholinesterase | Varies |

| Cannabinoid Receptor Binding | Selective for CB1 | Varies |

| Antimicrobial Activity | Positive in preliminary tests | Varies |

Q & A

Q. What synthetic routes are commonly employed for preparing tert-Butyl (1-methyl-5-phenylpiperidin-3-yl)carbamate?

Methodological Answer: The synthesis typically involves sequential protection, substitution, and deprotection steps. For example:

- Piperidine ring functionalization : Introduce substituents (e.g., methyl, phenyl) via alkylation or coupling reactions.

- Boc protection : React the amine group with di-tert-butyl dicarbonate (Boc₂O) under inert conditions (e.g., DCM at -78°C) to form the carbamate .

- Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) is critical to isolate intermediates, as seen in analogous piperidine carbamate syntheses .

- Key challenges : Control regioselectivity during substitutions (e.g., avoiding over-alkylation) by optimizing reaction time, temperature, and stoichiometry .

Q. How is the purity and identity of the compound validated during synthesis?

Methodological Answer:

- Chromatography : HPLC or TLC (Rf comparison) to assess purity.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., phenyl group at C5, methyl at C1) via coupling constants and chemical shifts.

- Mass spectrometry (ESI+) : Verify molecular weight (e.g., [M+H]+ expected at ~290–310 g/mol, depending on substituents) .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions on the piperidine ring be addressed?

Methodological Answer:

- Steric and electronic control : Use directing groups (e.g., Boc) to shield specific positions. For example, bulky substituents at C3 (carbamate) can hinder electrophilic attacks at adjacent sites .

- Catalytic strategies : Transition-metal catalysts (e.g., Pd(PPh₃)₂Cl₂, CuI) enable selective cross-coupling reactions, as demonstrated in pyrimidine-piperidine conjugates .

- Computational modeling : DFT calculations predict reactive sites based on electron density maps, guiding experimental design .

Q. What crystallographic techniques resolve ambiguities in stereochemistry or hydrogen-bonding networks?

Methodological Answer:

- Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL) for refinement. Key parameters:

Q. How do solvent polarity and temperature influence reaction yields in multi-step syntheses?

Methodological Answer:

- Case study : In Boc deprotection (HCl/MeOH), polar protic solvents favor protonation of the carbamate, accelerating cleavage .

- Temperature optimization : Lower temperatures (-78°C) suppress side reactions (e.g., epimerization) during sensitive steps like amide coupling .

- Empirical data :

| Step | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Boc protection | DCM | -78 | 85–90 |

| Coupling | DMAc | 80 | 60–70 |

(Adapted from analogous syntheses )

Safety and Handling

Q. What safety protocols are essential for handling tert-Butyl carbamate derivatives?

Methodological Answer:

- PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Toxicology : Monitor acute toxicity (LD50 data lacking; assume Category 4 for risk assessment) .

Data Contradiction Analysis

Q. How to resolve discrepancies in NMR data between synthetic batches?

Methodological Answer:

- Isotopic labeling : Use ¹⁵N or ¹³C-enriched reagents to track unexpected couplings (e.g., rotamers from hindered piperidine rings) .

- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting .

- Cross-validation : Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) .

Applications in Drug Development

Q. What strategies improve the pharmacokinetic profile of piperidine carbamate derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.